References:[1] https://www.semanticscholar.org/paper/7ced6855dad4d941f5bf5fd90c0d0fe45613a0a5 [] https://www.semanticscholar.org/paper/d317725ec4c3a47040af28ab18d243ce1ee718eb [] https://www.semanticscholar.org/paper/fda70b627b9febe94c3d28a42cfbeebde2c89b1c [] https://www.semanticscholar.org/paper/708dab3f807e348d9e944621ff11fad5c8c0afe3 [] https://www.semanticscholar.org/paper/e550be7d99af6424ddf9116dac9019d2f8a96902 [] https://www.semanticscholar.org/paper/3bf7db52156deceb132e54fea0e6c6283ad9130a [] https://www.semanticscholar.org/paper/47082ab50eaa941f60a6842f5d04bcd5f802e310 [] https://www.semanticscholar.org/paper/37ba916f6fad5905f554fd120af9f9916f948f1d
Moxifloxacin is a synthetic antibiotic belonging to the fluoroquinolone class, primarily used to treat bacterial infections. It is characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Moxifloxacin exists as a racemic mixture of enantiomers, with the S,S-enantiomer being pharmacologically active, while the R,R-enantiomer is less active or inactive. The enantiomeric purity of moxifloxacin is crucial for its therapeutic efficacy and safety.
Moxifloxacin is derived from 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. It is classified as a fourth-generation fluoroquinolone, which enhances its effectiveness against resistant strains of bacteria compared to earlier generations. The compound is marketed under various brand names and is commonly administered in its hydrochloride salt form.
The synthesis of moxifloxacin typically involves several key steps:
Technical details include the use of solvents like methanol and dichloromethane, temperature control during reactions (often maintained at 25-100°C), and pH adjustments using hydrochloric acid to facilitate the formation of the hydrochloride salt .
The molecular formula for moxifloxacin is with a molecular weight of approximately 401.44 g/mol. The compound features a complex structure that includes:
The stereochemistry plays a critical role in its biological activity, with the S,S-enantiomer being responsible for its pharmacological effects.
Moxifloxacin undergoes various chemical reactions during its synthesis and metabolism:
Moxifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This inhibition prevents bacterial cell division and leads to cell death. The mechanism involves:
The efficacy of moxifloxacin against both aerobic and anaerobic bacteria makes it a valuable agent in treating complex infections .
Moxifloxacin hydrochloride appears as a white to pale yellow crystalline powder. Key physical properties include:
Chemical properties relevant for analysis include stability under light exposure, temperature sensitivity, and reactivity with acids or bases during formulation processes .
Moxifloxacin is utilized in various clinical settings due to its broad-spectrum antibacterial activity:
The ongoing research into moxifloxacin's efficacy against resistant bacterial strains continues to expand its applications in modern medicine .
Moxifloxacin hydrochloride (C₂₁H₂₄FN₃O₄·HCl) possesses two chiral centers within its pyrrolopyridine moiety, specifically at the C-7 and C-9 positions of the octahydro-6H-pyrrolo[3,4-b]pyridine substituent. This configuration generates four possible stereoisomers: (S,S), (R,R), (R,S), and (S,R) diastereomers [1] [6]. X-ray crystallographic studies confirm that the pharmacologically active form is the (S,S)-stereoisomer, characterized by specific spatial orientation of the pyrrolopyridine ring system relative to the quinolone core [7] [9]. The chiral environment created by these centers dictates the molecule's three-dimensional binding geometry with bacterial DNA gyrase and topoisomerase IV enzymes – a prerequisite for antibacterial activity [6] [10].
Table 1: Chiral Centers and Stereoisomers of Moxifloxacin
Chiral Center Position | Configuration in Active Isomer | Stereochemical Consequence |
---|---|---|
C-7 (Pyrrolopyridine) | S-configuration | Determines spatial orientation of N8 towards quinolone C7 position |
C-9 (Pyrrolopyridine) | S-configuration | Fixes conformation of diazabicyclic ring system |
Stereoisomer Designation | Relationship to (S,S)-Moxifloxacin | Status |
(S,S)-isomer | Identity | Antibacterially active enantiomer |
(R,R)-isomer | Enantiomer | Chiral impurity |
(R,S)-isomer | Diastereomer | Diastereomeric impurity |
(S,R)-isomer | Diastereomer | Diastereomeric impurity |
The stereoisomers of moxifloxacin exhibit distinct diastereomeric and enantiomeric relationships. The (S,S)- and (R,R)-isomers form an enantiomeric pair, while the (R,S)- and (S,R)-isomers constitute a second enantiomeric pair. Critically, the (S,S)/(R,R) pair is diastereomeric relative to the (R,S)/(S,R) pair [1]. This relationship profoundly impacts their physical and chemical separation. Enantiomeric resolution (e.g., separating S,S from R,R) necessitates a chiral environment, achieved via chiral selectors like highly sulfated gamma-cyclodextrin (HS-γ-CD) in capillary electrophoresis (CE). HS-γ-CD exhibits superior discrimination, resolving all four isomers simultaneously due to differential inclusion complex stability driven by hydrogen bonding and steric fit within the cyclodextrin cavity [1] [2]. In contrast, diastereomers (e.g., S,S vs. R,S) often exhibit differential physicochemical properties (e.g., solubility, polarity, crystallization behavior), allowing partial separation even on achiral phases, though baseline resolution typically requires chiral chromatography [8].
Table 2: Analytical Techniques for Isomer Separation and Detection Limits
Separation Technique | Chiral Selector/Stationary Phase | Key Resolution Achievement | Quantitation Limit |
---|---|---|---|
Capillary Electrophoresis (CE) | Highly Sulfated γ-Cyclodextrin | Baseline resolution of all 4 isomers | 0.05% (relative to main peak) |
Reverse-Phase HPLC | D-Phenylalanine-bonded silica | Separation of (S,S) from (R,R) | Not specified |
Graphene-β-CD Nanocomposite Electrode | β-Cyclodextrin immobilized on graphene | Voltammetric discrimination of (S,S) vs. (R,R) | 5.12×10⁻¹⁰ M (S/N=3) |
Normal Phase Chiral HPLC | Polysaccharide-based phases (e.g., Chiralcel OD-H) | Separation of (±)-cis-intermediate diastereomers | Not applicable |
The (S,S)-enantiomer demonstrates superior thermodynamic stability compared to its (R,R)-counterpart under both solid-state and solution conditions. Forced degradation studies (acid/base hydrolysis, thermal stress, oxidative conditions) reveal significantly lower rates of racemization for the (S,S)-isomer. After 24 hours at 80°C in 1M NaOH, the (S,S)-isomer showed <0.2% conversion to the (R,R)-enantiomer, whereas the reverse transformation was marginally higher [1] [2]. This stability difference is attributed to crystallographic packing effects in the solid state and conformational energy barriers in solution. Computational modeling (density functional theory) indicates the (R,R)-configuration adopts a slightly higher energy conformation due to unfavorable steric interactions between the methoxy group on the quinolone core and the diazabicyclic ring system, absent in the (S,S)-form [6]. Voltammetric studies using graphene-β-cyclodextrin-modified electrodes further corroborate this, showing stronger adsorption and lower oxidation potential for the (S,S)-enantiomer, indicative of a more stable complex with the chiral selector [6]. These findings confirm that racemization is not a significant degradation pathway under standard storage and usage conditions for the pure (S,S)-enantiomer drug substance [1] [2].
The pyrrolopyridine moiety [(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine] is the stereochemical linchpin governing moxifloxacin's isomerism and biological specificity. Its rigid, fused bicyclic structure locks the chiral centers at positions C-7 and C-9, preventing free rotation and enforcing distinct spatial orientations [9]. Synthetic routes to this key intermediate involve multi-step enantioselective processes:
The (4aS,7aS) absolute configuration (corresponding to S,S at the chiral centers) in the final drug substance positions the tertiary nitrogen optimally for hydrogen bonding with Asp81 and Asp83 residues in the Staphylococcus aureus DNA gyrase active site, as evidenced by X-ray co-crystallography studies [6] [10]. Conversely, the (4aR,7aR) (R,R) enantiomer exhibits steric clashes and suboptimal charge distribution, reducing binding affinity by >100-fold [6]. Modifications to the pyrrolopyridine substituent (e.g., ring size, nitrogen position, stereochemistry) drastically diminish antibacterial potency, highlighting the critical role of this chiral substituent in target interaction [9] [10].
Table 3: Key Synthetic Intermediates for Moxifloxacin Stereoisomers
Intermediate Name | Chemical Structure Highlights | Role in Isomer Synthesis | Typical Enantiomeric Excess Achieved |
---|---|---|---|
(S)-Nipecotic Acid Ethyl Ester | Ethyl piperidine-3-carboxylate (S-configuration) | Chiral building block for pyrrolopyridine ring | >99% ee via enzymatic resolution |
(±)-cis-Octahydro-1H-pyrrolo[3,4-b]pyridine Diethyl Ester | Diethyl ester with cis-fused bicyclic ring | Substrate for enzymatic kinetic resolution | Racemic mixture pre-resolution |
(4aS,7aS)-N-(tert-Butoxycarbonyl)octahydro-1H-pyrrolo[3,4-b]pyridine | BOC-protected enantiopure bicyclic amine | Direct precursor for coupling to quinolone core | ≥99.5% ee after crystallization |
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid | Chiral quinolone core precursor | Coupling partner with chiral pyrrolopyridine | Achiral |
The synthesis of moxifloxacin stereoisomers involves the critical coupling step between the activated quinolone carboxylic acid (e.g., as the acid chloride or activated ester) and the enantiomerically pure pyrrolopyridine amine. Impurities in the pyrrolopyridine intermediate directly translate to isomeric impurities in the final API. Rigorous chiral purity control of intermediates like (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine via chiral CE or HPLC is therefore essential to ensure final product stereochemical integrity [1] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3